Ethyl 3-di(propan-2-yloxy)alumanyloxybut-2-enoate
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Overview
Description
Aluminum di(isopropoxide)acetoacetic ester chelate: is an organometallic compound with the molecular formula C₁₂H₂₃AlO₅. It is a clear, pale yellow, viscous liquid that finds applications in various industries due to its unique chemical properties . This compound is used as a gel ink, in paints to improve drying, luster, and hardness, and as a crosslinking agent in epoxy, alkyd, and polyester resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum di(isopropoxide)acetoacetic ester chelate can be synthesized by reacting isopropyl alcohol with ethyl acetylpyruvate . The reaction requires careful control of temperature and ventilation to ensure safe operation .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must adhere to strict safety and quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: Substitution reactions can occur, particularly involving the isopropoxide groups.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Typically involves nucleophiles that can replace the isopropoxide groups under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various aluminum complexes .
Scientific Research Applications
Mechanism of Action
The mechanism by which aluminum di(isopropoxide)acetoacetic ester chelate exerts its effects is primarily through its ability to form stable complexes with various substrates. This stability is due to the chelation effect, where the aluminum ion forms multiple bonds with the acetoacetic ester and isopropoxide groups . This chelation enhances the compound’s reactivity and allows it to act as an effective crosslinking agent and catalyst .
Comparison with Similar Compounds
- Aluminum magnesium isopropoxide
- Aluminum calcium isopropoxide
- Aluminum dimethyl isopropoxide
- Aluminum tri-sec-butoxide
- Aluminum trimethoxide
- Aluminum ethoxide
- Aluminum tributoxide
Comparison: Compared to these similar compounds, aluminum di(isopropoxide)acetoacetic ester chelate is unique due to its specific combination of isopropoxide and acetoacetic ester groups. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in applications requiring strong crosslinking and catalytic activity .
Properties
Molecular Formula |
C12H23AlO5 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
ethyl 3-di(propan-2-yloxy)alumanyloxybut-2-enoate |
InChI |
InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1 |
InChI Key |
MQQXUGFEQSCYIA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C=C(C)O[Al](OC(C)C)OC(C)C |
Origin of Product |
United States |
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